3-Bromo-4-(difluoromethoxy)benzaldehyde
Overview
Description
3-Bromo-4-(difluoromethoxy)benzaldehyde: is an organic compound with the molecular formula C8H5BrF2O2 and a molecular weight of 251.03 g/mol . It is a substituted benzaldehyde, characterized by the presence of bromine and difluoromethoxy groups on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 4-(difluoromethoxy)benzaldehyde: One common method involves the bromination of 4-(difluoromethoxy)benzaldehyde using bromine in the presence of a suitable solvent such as acetic acid.
Industrial Production Methods: Industrial production methods for 3-Bromo-4-(difluoromethoxy)benzaldehyde often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-4-(difluoromethoxy)benzaldehyde can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can also be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, amines, thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Substitution: Various substituted benzaldehydes.
Oxidation: 3-Bromo-4-(difluoromethoxy)benzoic acid.
Reduction: 3-Bromo-4-(difluoromethoxy)benzyl alcohol.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 3-Bromo-4-(difluoromethoxy)benzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: This compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Industry:
Mechanism of Action
The mechanism of action of 3-Bromo-4-(difluoromethoxy)benzaldehyde depends on its specific application. In drug development, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of the bromine and difluoromethoxy groups can influence the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
3-Bromo-4-fluorobenzaldehyde: Similar structure but with a fluorine atom instead of the difluoromethoxy group.
4-(Difluoromethoxy)benzaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness:
Properties
IUPAC Name |
3-bromo-4-(difluoromethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACWAGNPKGEOBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001277872 | |
Record name | 3-Bromo-4-(difluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001277872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1155878-02-6 | |
Record name | 3-Bromo-4-(difluoromethoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1155878-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-(difluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001277872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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